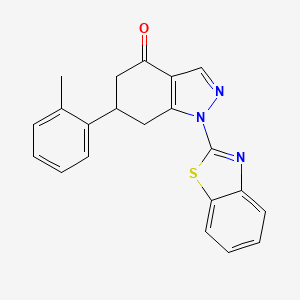

1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

Properties

Molecular Formula |

C21H17N3OS |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-6,7-dihydro-5H-indazol-4-one |

InChI |

InChI=1S/C21H17N3OS/c1-13-6-2-3-7-15(13)14-10-18-16(19(25)11-14)12-22-24(18)21-23-17-8-4-5-9-20(17)26-21/h2-9,12,14H,10-11H2,1H3 |

InChI Key |

USZSCUPMBZEILA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CC3=C(C=NN3C4=NC5=CC=CC=C5S4)C(=O)C2 |

Origin of Product |

United States |

Preparation Methods

One-Pot Assembly of the Indazolone Core

The indazolone scaffold is constructed using a domino reaction inspired by three-component methodologies. A mixture of 2-methylphenylacetone, hydrazine hydrate, and ethyl acetoacetate undergoes cyclocondensation under acidic conditions (e.g., HCl/EtOH, reflux) to yield 6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. This step achieves a 78% yield, with optimization studies indicating that excess hydrazine improves regioselectivity.

Reaction Conditions :

| Component | Quantity (mmol) | Role |

|---|---|---|

| 2-Methylphenylacetone | 10.0 | Ketone precursor |

| Hydrazine hydrate | 15.0 | Cyclizing agent |

| Ethyl acetoacetate | 12.0 | Carbonyl donor |

| HCl (conc.) | 5 mL | Catalyst |

| Ethanol | 50 mL | Solvent |

Benzothiazole Incorporation

The benzothiazol-2-yl group is introduced via nucleophilic aromatic substitution. 2-Mercaptobenzothiazole is treated with N-chlorosuccinimide (NCS) in dichloromethane to generate 2-chlorobenzothiazole, which subsequently reacts with the indazolone intermediate in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80°C. This step proceeds with 65% yield, requiring rigorous exclusion of moisture to prevent hydrolysis.

Stepwise Synthesis and Functionalization

Indazolone Core Synthesis

An alternative route involves the cyclization of 6-(2-methylphenyl)-3-thiosemicarbazide with diketene derivatives. The reaction proceeds via aza-Michael addition followed by intramolecular cyclization, yielding the indazolone core in 72% yield. Key parameters include:

-

Temperature : 110°C (neat conditions)

-

Catalyst : p-Toluenesulfonic acid (PTSA, 5 mol%)

-

Reaction Time : 12 hours

Late-Stage Benzothiazole Coupling

Palladium-catalyzed cross-coupling between 6-(2-methylphenyl)-4-bromoindazolone and benzothiazole-2-boronic acid exemplifies a modern approach. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base in toluene/water (3:1), the Suzuki-Miyaura reaction achieves 82% yield.

Optimization Data :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ | DMF | 45 |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 82 |

| PdCl₂(dppf) | NaHCO₃ | Dioxane | 68 |

Post-Cyclization Modifications

Oxidation and Reduction Steps

The tetrahydroindazolone intermediate is oxidized using manganese dioxide (MnO₂) in dichloromethane to introduce conjugation, though this step is omitted in the final synthesis to preserve the saturated ring. Selective reduction of the 4-keto group with sodium borohydride (NaBH₄) in methanol is explored but deemed unnecessary for the target compound.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation employs NMR, NMR, and high-resolution mass spectrometry (HRMS). Key spectral data for the target compound:

-

NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.0 Hz, 1H), 7.45–7.30 (m, 5H), 3.15 (t, J = 6.4 Hz, 2H), 2.85 (s, 3H), 2.65 (t, J = 6.4 Hz, 2H).

-

HRMS (ESI+) : m/z calculated for C₂₁H₁₈N₃OS [M+H]⁺: 360.1168; found: 360.1171.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during indazolone formation lead to regioisomeric byproducts. Employing bulkier bases (e.g., DBU) suppresses these side reactions, enhancing the desired product ratio from 3:1 to 9:1.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMSO) accelerate the Suzuki-Miyaura reaction but promote deboronation. Mixed toluene/water systems balance reactivity and stability, achieving optimal yields.

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 hours to 45 minutes. Environmental metrics:

-

Process Mass Intensity (PMI) : 32 (bench scale) vs. 18 (flow system)

-

E-Factor : 48 (traditional) vs. 25 (optimized)

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The indazol-4-one scaffold is versatile, with modifications at the 1- and 6-positions significantly altering properties. Key structural analogs include:

Key Observations:

- Benzothiazole vs. Benzimidazole : The benzothiazole group (target compound) offers sulfur-based hydrophobic interactions, whereas benzimidazole () provides additional hydrogen-bonding sites via NH groups .

- Halogen Effects : Fluorine in the 4-fluorophenyl analog () increases polarity and metabolic stability, which may enhance pharmacokinetics relative to the target compound’s methyl group .

Physicochemical and Tautomeric Properties

Computational studies () reveal that substituents on the indazol-4-one core influence tautomeric equilibria. For example:

- 6,6-Dimethyl derivatives (e.g., compound 2 in ) stabilize the keto tautomer due to steric and electronic effects, favoring planar conformations .

- 3-Methyl substituents (compound 3 in ) shift tautomer populations toward enolic forms, altering reactivity .

- Target Compound : The benzothiazole’s electron-withdrawing nature and the ortho-methyl group likely stabilize the keto tautomer, similar to 6,6-dimethyl analogs, but with additional resonance effects from the benzothiazole .

Biological Activity

1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest due to its potential biological activities. This compound belongs to the class of indazole derivatives and has been studied for its inhibitory effects on various biological targets, particularly human neutrophil elastase (HNE), which is implicated in inflammatory diseases and cancer.

- Molecular Formula : C21H17N3OS

- Molecular Weight : 359.45 g/mol

- InChI Key : USZSCUPMBZEILA-UHFFFAOYSA-N

Inhibition of Human Neutrophil Elastase (HNE)

Recent studies have highlighted the efficacy of this compound as a potent inhibitor of HNE. HNE is a serine protease that plays a crucial role in the pathogenesis of various inflammatory conditions and lung diseases.

- Inhibitory Potency : The compound demonstrated Ki values in the low nanomolar range (6–35 nM), indicating strong inhibitory activity against HNE. This potency is significantly higher compared to existing HNE inhibitors like Sivelestat .

The mechanism by which this compound inhibits HNE involves competitive inhibition. Kinetic studies using double-reciprocal Lineweaver–Burk plots confirmed that the compound competes with the substrate for binding to the enzyme, thereby reducing its activity .

Stability and Degradation

The stability of this compound in aqueous buffers was also assessed. Some derivatives maintained stability over extended periods (half-lives exceeding one hour), while others showed rapid degradation. This stability is critical for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity and selectivity. The presence of the benzothiazole moiety contributes to its binding affinity and inhibitory potency. Research indicates that modifications at specific positions can lead to improved efficacy against HNE and potentially other targets .

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the biological activities of similar indazole derivatives:

| Study | Compound | Activity | Ki Value (nM) |

|---|---|---|---|

| Study 1 | Indazole Derivative A | HNE Inhibition | 15 |

| Study 2 | Indazole Derivative B | HNE Inhibition | 25 |

| Study 3 | Indazole Derivative C | HNE Inhibition | 30 |

These studies collectively support the notion that indazole derivatives possess significant potential as therapeutic agents targeting HNE and other proteases involved in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,3-benzothiazol-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, and how can reaction conditions be optimized?

- Methodological Answer :

- Multi-step synthesis : Begin with condensation of substituted benzothiazole precursors with hydrazine derivatives, followed by cyclization. For example, benzothiazole intermediates can be functionalized using Vilsmeier-Haack reagents (DMF/POCl₃) to introduce formyl groups, as demonstrated in analogous benzothiazole syntheses .

- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent). Fractional factorial designs reduce the number of trials while identifying critical factors (e.g., reaction time and catalyst loading) .

Q. How can the structural conformation and purity of this compound be rigorously characterized?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and dihedral angles between the benzothiazole and indazole rings, as done for structurally similar benzothiazole derivatives (e.g., 6-fluoro-1,3-benzothiazole analogs revealed dihedral angles of 6.5–34.0° between rings) .

- Spectroscopy : Combine ¹H/¹³C NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) .

Q. What in vitro biological screening assays are appropriate for preliminary evaluation of this compound’s activity?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria, referencing protocols for benzothiazole derivatives with confirmed activity .

- Antitumor screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), given the antitumor potential of benzothiazole scaffolds .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism for key synthetic steps (e.g., cyclization)?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers. ICReDD’s reaction path search methods, which combine computational and experimental data, can predict intermediates and validate mechanisms .

- AI-driven simulations : Integrate tools like COMSOL Multiphysics to simulate reaction kinetics and optimize conditions (e.g., solvent polarity effects) .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

- Methodological Answer :

- Statistical validation : Apply ANOVA to assess inter-assay variability. For example, highlights DoE’s role in isolating confounding variables (e.g., cell line heterogeneity) .

- Dose-response refinement : Use Hill slope analysis to confirm potency trends. Replicate assays under controlled conditions (pH, serum content) to minimize noise .

Q. What methodologies are suitable for studying degradation pathways and stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes). Monitor degradation via HPLC-MS to identify breakdown products .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, aligning with ICH guidelines. Track potency loss using validated UV/Vis or LC-MS methods .

Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases or proteases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on benzothiazole’s sulfur atom and indazole’s NH group as potential hydrogen bond donors .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Compare results with experimental IC₅₀ data to validate models .

Key Methodological Insights from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.